2,4,5,6-Tetraaminopyrimidine sulfate

Description

Properties

IUPAC Name |

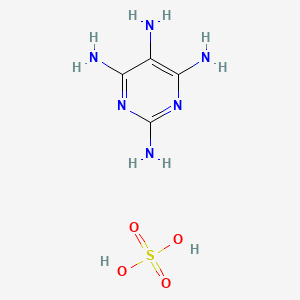

pyrimidine-2,4,5,6-tetramine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEFDQWUCTUJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037023 | |

| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-28-9, 49647-58-7 | |

| Record name | 2,4,5,6-Tetraaminopyrimidine sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49647-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraaminopyrimidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5392-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5,6-Pyrimidinetetramine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5,6-Pyrimidinetetramine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidinetetrayltetraamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrimidinetetramine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAAMINOPYRIMIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QQY0I99M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 2,4,5,6-Tetraaminopyrimidine Sulfate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) is a pivotal chemical intermediate, playing a crucial role in the synthesis of a variety of biologically significant molecules. Its unique structure, featuring a pyrimidine (B1678525) core with four amino groups, makes it a versatile building block, particularly in the pharmaceutical industry for the development of anticancer and anti-infective drugs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,4,5,6-tetraaminopyrimidine sulfate, with a focus on data and methodologies relevant to research and development.

Chemical and Physical Properties

This compound is a stable crystalline solid under standard conditions.[1][2] The sulfate salt form enhances its stability and ease of handling in laboratory settings. While extensive quantitative data is not uniformly available in the public domain, the following tables summarize its key known properties.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5392-28-9 | [1][3] |

| Molecular Formula | C₄H₁₀N₆O₄S | [1] |

| Molecular Weight | 238.22 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [3][4] |

| Melting Point | >300 °C (decomposes) | [1][3] |

| Solubility | Soluble in water and dimethyl sulfoxide (B87167) (DMSO); slightly soluble.[5][6] | [5][6] |

| Stability | Stable under normal temperatures and pressures. | [1][2] |

Table 2: Spectroscopic Data

| Spectroscopic Method | Data | Source(s) |

| UV-Vis | λmax: 202 nm, 274 nm (for hemihydrate) |

Note: Detailed experimental conditions for UV-Vis spectroscopy, such as solvent and molar absorptivity, are not consistently reported in available literature.

Synthesis of this compound

The primary route for the industrial synthesis of this compound involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine (B18466). A detailed and efficient process is outlined in U.S. Patent 4,247,693.

Experimental Protocol: Synthesis via Reduction of 5-nitroso-2,4,6-triaminopyrimidine[7]

Materials:

-

5-nitroso-2,4,6-triaminopyrimidine (NTAP)

-

Zinc dust

-

Suitable acid (e.g., hydrochloric acid)

-

Sulfuric acid

-

Water

Procedure:

-

A slurry of one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water is prepared.

-

To this slurry, 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid are added, maintaining the pH below 7.

-

The reaction mixture is heated to approximately 20°C to 65°C to facilitate the formation of the acid salt of 2,4,5,6-tetraaminopyrimidine.

-

The pH is then adjusted to 2.0 to 2.5 with the addition of more acid to ensure the complete dissolution of the product.

-

Insoluble materials are removed by filtration.

-

Sulfuric acid is added to the filtrate to adjust the pH to a range of 0.2 to 0.5, while the temperature is maintained between 20°C and 60°C.

-

The solution is cooled to 0°C to 10°C to precipitate the this compound.

-

The final product is recovered by filtration.

This process is reported to yield a product with a purity of up to 99.5%.[7]

Role in Pteridine (B1203161) Synthesis: A Key Biological Pathway

A major application of this compound in drug development and biochemical research is its use as a precursor in the synthesis of pteridines. Pteridines are a class of heterocyclic compounds that form the core structure of essential biological molecules like folic acid and biopterin, which are involved in numerous metabolic pathways.[8]

The synthesis of the pteridine ring system from 2,4,5,6-tetraaminopyrimidine is primarily achieved through the Gabriel-Isay synthesis. This reaction involves the condensation of the 5,6-diamino moiety of the pyrimidine with a 1,2-dicarbonyl compound.[8][9]

Experimental Workflow: Gabriel-Isay Pteridine Synthesis

Experimental Protocol: Synthesis of a Pteridine Derivative[8]

Materials:

-

2,4,5,6-Tetraaminopyrimidine salt (e.g., dihydrochloride (B599025) or sulfate)

-

1,2-Dicarbonyl compound (e.g., dihydroxyacetone)

-

Sodium hydroxide (B78521) solution

-

Water

-

Ethanol

Procedure:

-

Dissolve the 2,4,5,6-tetraaminopyrimidine salt in water.

-

Adjust the pH of the solution to approximately 2.5 using a sodium hydroxide solution.

-

Slowly add a solution of the 1,2-dicarbonyl compound in water while introducing oxygen (e.g., by bubbling air through the mixture). The temperature should be maintained between 5°C and 8°C.

-

After the addition is complete, continue stirring the reaction mixture for several hours.

-

Precipitate the pteridine product, for example, by adding sodium chloride and cooling the mixture.

-

Collect the precipitate by filtration and wash with water and ethanol.

Analytical Methodologies

While specific, validated analytical methods for this compound are not widely published, general approaches for the analysis of pyrimidine derivatives can be adapted. High-Performance Liquid Chromatography (HPLC) is a common technique for purity assessment and quantification.

General HPLC Parameters for Pyrimidine Analysis

A typical starting point for developing an HPLC method for this compound would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector at a wavelength corresponding to one of the compound's absorbance maxima.

Applications in Drug Development

The primary significance of this compound in drug development lies in its role as a key intermediate. Its application in the synthesis of methotrexate, a widely used chemotherapy agent and immunosuppressant, underscores its importance.[5] Furthermore, its utility in creating a diverse range of pteridine derivatives opens avenues for the discovery of new therapeutic agents targeting various diseases.[3][8]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Conclusion

This compound is a chemical compound of significant interest to researchers and professionals in the field of drug development. Its well-defined synthesis and its crucial role as a precursor to pteridines and other complex molecules make it an invaluable tool in medicinal chemistry. While a more extensive public database of its quantitative chemical properties would be beneficial, the existing information provides a solid foundation for its application in the synthesis of novel and established pharmaceutical agents.

References

- 1. This compound(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, CasNo.5392-28-9 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of 2,4,5,6-Tetraaminopyrimidine Sulfate: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This technical guide provides an in-depth overview of the solubility of 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663), a key building block in the synthesis of pharmaceuticals such as methotrexate (B535133). This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents visual workflows to elucidate relevant processes.

Solubility Data

Quantitative solubility data for 2,4,5,6-tetraaminopyrimidine sulfate in various solvents remains limited in publicly accessible literature. However, qualitative descriptions consistently indicate its solubility in polar solvents. The available information is summarized in the table below.

| Solvent | Temperature | Solubility | Source |

| Water | Not Specified | Slightly soluble | [1] |

| Water | Not Specified | Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | [3] |

| Ethanol | Not Specified | Appreciable solubility |

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution at a specific temperature.

1. Materials and Equipment:

-

This compound

-

Selected solvent (e.g., water, DMSO, ethanol)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the supernatant (the clear, saturated solution) from the solid material by either centrifugation at a high speed or by filtering through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification:

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Dilute the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).

-

Dilute the saturated supernatant and measure its absorbance.

-

Calculate the concentration using the calibration curve and account for the dilution to determine the solubility.

-

-

3. Data Analysis:

The solubility is typically expressed in units of grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Key Processes

To further aid in the understanding of the experimental and synthetic workflows involving this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

This compound is a crucial intermediate in the multi-step synthesis of methotrexate, an important anticancer drug.[4][5] The following diagram illustrates a simplified pathway for this synthesis.

Caption: Simplified reaction pathway for the synthesis of Methotrexate from this compound.

References

- 1. This compound [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]

Stability and Storage of 2,4,5,6-Tetraaminopyrimidine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,5,6-Tetraaminopyrimidine sulfate (B86663) (TAPS), a key intermediate in pharmaceutical synthesis. The information is compiled from available public data and outlines best practices for handling and stability assessment.

Core Stability Profile and Storage Recommendations

2,4,5,6-Tetraaminopyrimidine sulfate is generally considered stable under normal laboratory conditions. However, its stability can be influenced by temperature, moisture, and exposure to oxidizing agents. Adherence to proper storage and handling protocols is crucial to maintain its purity and integrity.

General Stability and Incompatibilities

The compound is described as stable under normal temperatures and pressures[1]. Incompatibility has been noted with strong oxidizing agents[1]. During combustion or thermal decomposition, it may generate irritating and highly toxic gases[1]. A short-term study on the stability of this compound in a solution showed a recovery of 91.6% to 92.0% after 4 hours, though the specific conditions of the solvent and temperature were not detailed[2].

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 2°C to 8°C. | [1] |

| Atmosphere | Keep container tightly closed when not in use to protect from moisture and air. | [3] |

| Light | While not explicitly stated, storage in a dark place is a general best practice for complex organic molecules. | |

| Physical State | The compound is typically a light yellow to brown crystalline powder. |

Hypothetical Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a hypothetical pathway can be proposed based on the chemical reactivity of the amino groups on the pyrimidine (B1678525) ring. The primary routes of degradation are likely to be oxidation and hydrolysis, especially under stress conditions.

Oxidative degradation could lead to the formation of colored impurities, which is a common degradation pathway for amino-substituted aromatic and heteroaromatic compounds. Hydrolysis of the amino groups, particularly under acidic or basic conditions, could lead to the formation of hydroxylated pyrimidine derivatives.

Experimental Protocols for Stability Assessment

For drug development and research purposes, a comprehensive assessment of stability is often required. This typically involves forced degradation (stress testing) studies to identify potential degradation products and establish stability-indicating analytical methods. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry[4][5][6][7][8].

General Experimental Workflow

The workflow for a forced degradation study is a systematic process to evaluate the stability of a substance under various stress conditions.

Detailed Methodologies for Stress Conditions

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and resolving the degradation products from the parent compound.

1. Acid Hydrolysis:

-

Protocol: Dissolve this compound in a suitable solvent (e.g., water) to a known concentration (e.g., 1 mg/mL). Add an equal volume of 0.1 M hydrochloric acid.

-

Conditions: Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

2. Base Hydrolysis:

-

Protocol: Dissolve the compound in a suitable solvent to a known concentration. Add an equal volume of 0.1 M sodium hydroxide.

-

Conditions: Incubate at an elevated temperature (e.g., 60°C) and sample at various time points.

-

Neutralization: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

-

Protocol: Dissolve the compound in a suitable solvent. Add a solution of 3% hydrogen peroxide.

-

Conditions: Keep the solution at room temperature and protect from light. Collect samples at various time points.

-

Analysis: Analyze the samples directly.

4. Thermal Degradation (Thermolysis):

-

Solid State: Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for a specified period.

-

Solution State: Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60°C).

-

Sampling: For the solid-state study, dissolve the sample in a suitable solvent before analysis. For the solution study, collect samples at various time points.

5. Photolytic Degradation:

-

Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Analysis: Analyze the samples after the exposure period.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for these studies. The method must be able to separate the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass Spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

Handling and Safety Precautions

This compound is classified as an irritant, causing skin, eye, and respiratory irritation[9][10]. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if dust is generated.

-

General Hygiene: Wash hands thoroughly after handling.

References

- 1. This compound(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. asianjpr.com [asianjpr.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

The Cornerstone of Pteridine Synthesis: A Technical Guide to 2,4,5,6-Tetraaminopyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) is a pivotal precursor in the field of organic and medicinal chemistry, primarily serving as a foundational building block for the synthesis of a wide array of heterocyclic compounds. Its strategic importance lies in its pyrimidine (B1678525) core, richly functionalized with amino groups that facilitate the construction of fused ring systems, most notably pteridines. Pteridine (B1203161) derivatives are at the heart of numerous biological processes and form the structural core of essential molecules such as folic acid and biopterin, as well as key pharmaceuticals like the anticancer drug methotrexate (B535133). This technical guide provides an in-depth exploration of 2,4,5,6-tetraaminopyrimidine sulfate, covering its synthesis, chemical properties, and critical applications in the development of therapeutic agents.

Chemical Identity and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Pyrimidine-2,4,5,6-tetramine sulfate, TAPS |

| CAS Number | 5392-28-9[1][2][3] |

| Molecular Formula | C₄H₈N₆ · H₂SO₄[4] |

| Molecular Weight | 238.22 g/mol [5][6] |

| Appearance | Light yellow to brown crystalline powder[5][6] |

| Melting Point | >300 °C (decomposes)[5][6] |

| Solubility | Slightly soluble in water; soluble in dimethyl sulfoxide (B87167) (DMSO)[7] |

| Stability | Stable under normal temperatures and pressures |

Synthesis of this compound

The efficient synthesis of high-purity this compound is crucial for its utility as a precursor. The most common and effective methods involve the reduction of a 5-nitroso or 5-azo pyrimidine derivative. Below are detailed protocols for the principal synthetic routes.

Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Method 1: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine with Zinc Dust

This method is reported to provide high yield and purity.[8]

Experimental Protocol:

-

Reaction Setup: A slurry of one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water is prepared in a suitable reactor.

-

Reduction: Concurrently, 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) are added to the NTAP slurry. The reaction temperature is maintained between 20°C and 65°C. The pH of the reaction mixture should be kept below 7.

-

Dissolution: After the reduction is complete, the pH is adjusted to 2.0-2.5 with the same acid to dissolve the resulting acid salt of 2,4,5,6-tetraaminopyrimidine.

-

Filtration: Insoluble materials are removed by filtration.

-

Precipitation: Sulfuric acid is added to the mother liquor to adjust the pH to 0.2-0.5, while maintaining the temperature between 20°C and 60°C.

-

Crystallization and Isolation: The mixture is cooled to 0-10°C to precipitate the this compound. The precipitate is then recovered by filtration, washed, and dried.

Method 2: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine with Sodium Dithionite

This is a classical and widely used method for the synthesis of 2,4,5,6-tetraaminopyrimidine salts.

Experimental Protocol:

-

Preparation of the Nitroso Intermediate: 1.0 mole of 2,4,6-triaminopyrimidine is dissolved in water and 1.5 moles of acetic acid. The temperature is maintained between 0°C and 16°C. 1.0 mole of sodium nitrite (B80452) is then added, keeping the temperature below 20°C, to form a slurry of 5-nitroso-2,4,6-triaminopyrimidine.[9]

-

Reduction: Sodium dithionite is added to the slurry over a period of 30-60 minutes, allowing the temperature to rise to 60°C.

-

Isolation: The reaction mixture is filtered while hot. The filtrate is then cooled to 5°C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite (B76179).[9]

-

Conversion to Sulfate: The isolated sulfite salt can be converted to the sulfate salt by treatment with sulfuric acid.

Method 3: Catalytic Hydrogenation of 5-Phenylazo-2,4,6-triaminopyrimidine

Catalytic hydrogenation offers a clean method for the reduction.

Experimental Protocol:

-

Hydrogenation: A suspension of 77 g of 5-phenylazo-2,4,6-triaminopyrimidine and 2 g of palladium on carbon catalyst in 500 ml of water is hydrogenated in an autoclave at 5 to 10 bar and 90 to 115°C for 1 hour.[10]

-

Work-up: The reaction mixture is cooled to 70°C and the catalyst is filtered off in the absence of air.

-

Precipitation: The filtrate is acidified with 265 g of 25% H₂SO₄ to precipitate the product.[10]

-

Isolation: The precipitated this compound is collected by suction filtration, washed with water, and dried under vacuum at 100°C.[10]

Quantitative Comparison of Synthesis Methods

| Method | Starting Material | Reducing Agent | Yield | Purity | Reference |

| Zinc Dust Reduction | 5-Nitroso-2,4,6-triaminopyrimidine | Zinc Dust / Acid | 82.5-88.5% | ~99.5% | [11] |

| Sodium Dithionite Reduction | 5-Nitroso-2,4,6-triaminopyrimidine | Sodium Dithionite | 50-80% | ~95% (as sulfite) | [9] |

| Catalytic Hydrogenation | 5-Phenylazo-2,4,6-triaminopyrimidine | H₂ / Pd-C | Not explicitly stated, but 76.2g product from 77g starting material | 97.5% | [10] |

Application in Pteridine Synthesis

The primary utility of this compound is in the synthesis of pteridines through the Gabriel-Isay condensation reaction. This involves the reaction of the 5,6-diamino moiety of the pyrimidine with a 1,2-dicarbonyl compound to form the pyrazine (B50134) ring of the pteridine system.

The Gabriel-Isay Synthesis

Caption: The Gabriel-Isay synthesis of pteridines.

Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

A key intermediate in the synthesis of folic acid and methotrexate is 2,4-diamino-6-hydroxymethylpteridine, which is synthesized from this compound and dihydroxyacetone.

Experimental Protocol:

-

Preparation of the Free Base: An aqueous suspension of this compound (e.g., 7.14 g, 30 mmol) is treated with barium chloride (7.32 g, 30 mmol) and heated to 100°C for 10 minutes. The mixture is cooled, and the precipitated barium sulfate is removed by filtration to yield a solution of the free base.

-

Condensation: The filtrate is added to a solution of dihydroxyacetone (e.g., 8 g, 90 mmol) and cysteine hydrochloride monohydrate (3.63 g, 30 mmol) in an aqueous sodium acetate (B1210297) solution. The reaction mixture is stirred at room temperature and open to the air for 24 hours.

-

Isolation: The precipitated yellow solid is collected by filtration, washed with water and ethanol, and dried to afford the crude product.

-

Purification: The crude product can be purified by dissolving in 10% acetic acid with a few drops of concentrated hydrochloric acid, treating with activated carbon, and then neutralizing the hot, filtered solution with ammonia (B1221849) to precipitate the purified product.

Quantitative Data:

-

A reported yield for the crude product is 66%, with the purified product obtained in a 54% yield.

-

Another procedure reports a yield of 95.5 g with 96% purity by reacting 113 g of the dihydrochloride (B599025) salt.

Application in the Synthesis of Methotrexate

This compound is a crucial starting material for the multi-step synthesis of methotrexate, a widely used chemotherapeutic agent.

Synthetic Pathway from this compound to Methotrexate

Caption: Synthetic pathway to Methotrexate.

Step 2: Conversion to 2,4-Diamino-6-bromomethylpteridine

Experimental Protocol:

The 2,4-diamino-6-hydroxymethylpteridine is converted to its hydrobromide salt and then reacted with a brominating agent such as triphenyldibromophosphorane to yield 2,4-diamino-6-bromomethylpteridine.

Step 3: Coupling with Diethyl N-(4-methylaminobenzoyl)-L-glutamate and Hydrolysis

Experimental Protocol:

-

Coupling: 2,4-Diamino-6-bromomethylpteridine hydrobromide (e.g., 3.4 g, 0.009 mole) is stirred overnight at room temperature with the barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid (e.g., 4.5 g, 0.01 mole) in a mixture of DMF and water.

-

Work-up: The pH of the solution is adjusted to 4 with dilute HCl, and the mixture is evaporated to dryness. The residue is taken up in water, stirred, and filtered. The solid is dried to yield methotrexate.

Biological Significance of Derivatives

The pteridine derivatives synthesized from this compound have profound biological importance.

Folate Metabolism Pathway

Folic acid, a pteridine derivative, is a vital B vitamin that, in its reduced form (tetrahydrofolate), acts as a carrier of one-carbon units in a variety of metabolic reactions, including the synthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine.

References

- 1. 2,4,6-Triaminopyrimidine(1004-38-2) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 5392-28-9|this compound|BLD Pharm [bldpharm.com]

- 4. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]

- 5. This compound | 5392-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 5392-28-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Pyrimidine, 2,4,5,6-tetraamino-, sulfate [webbook.nist.gov]

- 11. rsc.org [rsc.org]

The Strategic Role of 2,4,5,6-Tetraaminopyrimidine Sulfate in the Landscape of Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) (TAPS) has emerged as a cornerstone in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a multitude of heterocyclic compounds with significant therapeutic potential. Its unique molecular architecture, featuring four amino groups on a pyrimidine (B1678525) core, provides a rich platform for chemical elaboration, leading to the development of potent agents targeting a range of diseases, most notably cancer and microbial infections. This technical guide delves into the critical applications of TAPS in medicinal chemistry, with a particular focus on its role in the synthesis of pteridine-based antifolates. We will explore key synthetic methodologies, analyze structure-activity relationships of derived compounds, and provide detailed experimental protocols for both synthesis and biological evaluation.

Introduction: The Versatility of a Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents.[1] 2,4,5,6-Tetraaminopyrimidine, particularly as its more stable sulfate salt, offers a synthetically accessible and highly functionalized starting material for the construction of more complex heterocyclic systems.[2] Its primary utility lies in its 5,6-diamino substitution, which is primed for condensation reactions to form fused pyrazine (B50134) rings, the basis of the pteridine (B1203161) core structure.[3] This reactivity has been extensively exploited in the development of antifolate drugs, a class of chemotherapeutics that interfere with the metabolic pathways of folic acid.[4]

Synthetic Pathways to Bioactive Molecules

The principal application of 2,4,5,6-tetraaminopyrimidine sulfate in medicinal chemistry is in the synthesis of pteridines and their analogs. The Gabriel-Isay condensation is a classical and widely employed method for this transformation.[5]

The Gabriel-Isay Condensation for Pteridine Synthesis

This reaction involves the condensation of a 1,2-dicarbonyl compound with the 5,6-diamino groups of the tetraaminopyrimidine. The choice of the dicarbonyl compound dictates the substitution pattern on the resulting pteridine ring, allowing for the generation of a diverse library of analogs.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine [3][6]

-

Materials: 2,4,5,6-Tetraaminopyrimidine dihydrochloride (B599025), 50% Sodium Hydroxide (B78521) solution, Dihydroxyacetone, Sodium Chloride, Water, Ethanol (B145695).

-

Procedure:

-

Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.[3][6]

-

Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.[3]

-

Over a period of 12 hours, slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water while introducing a stream of air (oxygen).[3][6]

-

After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.[3]

-

Add 200 g of sodium chloride to the mixture and cool to 5°C to precipitate the product.[3]

-

Filter the precipitate and wash sequentially with water and ethanol to obtain the desired 2,4-diamino-6-hydroxymethylpteridine.[3][6]

-

Medicinal Chemistry Applications: Targeting Critical Cellular Pathways

Derivatives of 2,4,5,6-tetraaminopyrimidine have shown significant promise in several therapeutic areas, with oncology and infectious diseases being the most prominent.

Antifolates in Cancer Chemotherapy

Folic acid is essential for the de novo synthesis of purines and thymidylate, which are critical for DNA replication and cell division.[7] Antifolate drugs are structural analogs of folic acid that inhibit key enzymes in the folate metabolic pathway, leading to the depletion of essential precursors for DNA synthesis and ultimately causing cell death in rapidly proliferating cancer cells.[4][8]

The primary target for many classical antifolates is dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate, the active form of folic acid.[7] By inhibiting DHFR, these drugs disrupt the entire folate cycle.

Signaling Pathway: Mechanism of Action of Antifolates

Caption: Antifolate drugs inhibit Dihydrofolate Reductase (DHFR).

Derivatives synthesized from this compound form the structural core of many potent DHFR inhibitors. The 2,4-diaminopteridine (B74722) scaffold is a key pharmacophore that mimics the binding of the natural substrate, dihydrofolate, to the active site of the enzyme.

Table 1: Inhibitory Activity of Pteridine Derivatives against Dihydrofolate Reductase (DHFR)

| Compound ID | Structure/Substitution | Target Organism | IC50 (nM) | Reference |

| Methotrexate | Pteridine-based | Human | ~1 | [9] |

| Compound 5a | Purine-based | EGFR | 87 | [10] |

| Compound 5e | Purine-based | EGFR | 98 | [10] |

| Compound 7e | Pteridine-based | EGFR | 92 | [10] |

Note: IC50 values are indicative and can vary based on assay conditions.

Antiproliferative Activity against Cancer Cell Lines

The ultimate goal of developing antifolates and other pyrimidine-based therapeutics is to inhibit the proliferation of cancer cells. The efficacy of these compounds is routinely assessed using in vitro cell-based assays, such as the MTT assay.

Table 2: Antiproliferative Activity of Pyrimidine and Pteridine Derivatives against Various Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound I | Multiple | Various | 0.32 (EGFR) | [10] |

| Compound II | A549 | Lung Carcinoma | 1.60 | [10] |

| Compound III | A549 | Lung Carcinoma | 12.2 | [10] |

| Compound 1 | A549 | Non-small-cell lung | 3.08 | [11] |

| Compound 1 | K562 | Leukemia | 1.56 | [11] |

| Compound 3 | A549 | Non-small-cell lung | 7.33 | [11] |

| Compound 3 | K562 | Leukemia | 3.33 | [11] |

| Compound 5 | A549 | Non-small-cell lung | 3.29 | [11] |

| Compound 5 | K562 | Leukemia | 2.15 | [11] |

| 11o | Capan-1 | Pancreatic adenocarcinoma | 1.4 | [12] |

| 11r | Capan-1 | Pancreatic adenocarcinoma | 5.1 | [12] |

| 11s | Capan-1 | Pancreatic adenocarcinoma | 5.3 | [12] |

| 7d | Multiple | Various | 70.3 nM (EGFR) | [12] |

| 7f | Multiple | Various | 59.24 nM (EGFR) | [12] |

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of novel compounds derived from this compound, standardized in vitro assays are employed.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.

Experimental Workflow: DHFR Inhibition Assay

Caption: Workflow for a typical DHFR inhibition assay.

Experimental Protocol: DHFR Inhibition Assay

-

Reagents: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5), DHFR enzyme, NADPH, Dihydrofolate (DHF), Test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to the appropriate wells.

-

Add the test compounds or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the DHF substrate to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Workflow: MTT Cell Proliferation Assay

Caption: General workflow for an MTT cell proliferation assay.

Experimental Protocol: MTT Cell Proliferation Assay [5][10][13]

-

Materials: Cancer cell line of interest, complete culture medium, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.[5]

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[5][13]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Read the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

-

Conclusion and Future Directions

This compound remains a profoundly important building block in medicinal chemistry. Its ability to serve as a scaffold for the synthesis of pteridines has led to the development of clinically significant antifolate drugs. The ongoing exploration of novel derivatives continues to yield compounds with potent anticancer and antimicrobial activities. Future research in this area will likely focus on the design of more selective inhibitors that can overcome drug resistance, as well as the exploration of new therapeutic applications for this versatile chemical entity. The systematic application of the synthetic and biological evaluation protocols outlined in this guide will be instrumental in advancing these efforts and unlocking the full therapeutic potential of this compound-derived compounds.

References

- 1. Preclinical evaluation of a novel pyrimidopyrimidine for the prevention of nucleoside and nucleobase reversal of antifolate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonlinear quantitative structure-activity relationship for the inhibition of dihydrofolate reductase by pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 5. benchchem.com [benchchem.com]

- 6. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis [pubmed.ncbi.nlm.nih.gov]

2,4,5,6-Tetraaminopyrimidine sulfate for pteridine synthesis

An In-depth Technical Guide to Pteridine (B1203161) Synthesis Using 2,4,5,6-Tetraaminopyrimidine (B94255) Sulfate (B86663)

For researchers, scientists, and professionals in drug development, 2,4,5,6-tetraaminopyrimidine sulfate stands as a critical starting material in the synthesis of pteridines, a class of heterocyclic compounds with profound biological significance.[1][2] Pteridines, which feature a fused pyrimidine (B1678525) and pyrazine (B50134) ring system, are central to numerous biological processes, serving as enzyme cofactors, pigments, and signaling molecules.[1] Key derivatives like biopterin (B10759762) and folate are essential for amino acid metabolism, the synthesis of neurotransmitters, and cell division.[1] This guide outlines the core methodologies for leveraging this versatile precursor, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.

The primary and most robust method for pteridine synthesis from 2,4,5,6-tetraaminopyrimidine is the condensation of its 5,6-diamino moiety with a 1,2-dicarbonyl compound.[1] This approach, known as the Gabriel-Isay synthesis, is a widely employed strategy for constructing the pyrazine ring of the pteridine core.[1][3] A key challenge in this synthesis is controlling the regioselectivity, as reactions with unsymmetrical dicarbonyl compounds can lead to a mixture of 6- and 7-substituted pteridine isomers.[3][4]

The regioselectivity is highly dependent on the reaction conditions, particularly the pH.[1] Generally, the amine group at the C5 position of the pyrimidine is more nucleophilic and will attack the more electrophilic carbonyl moiety of the dicarbonyl compound.[3] Under neutral conditions, this often results in the 7-substituted isomer being the major product.[5] However, by carefully controlling the pH, the reaction can be directed to favor a specific isomer.[1] For instance, the reaction with benzylglyoxal at a pH of 9-10 yields the 7-benzyl pteridine, whereas a pH below 8 produces a mixture of both 6- and 7-substituted isomers.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 2,4,5,6-Tetraaminopyrimidine Sulfate in the Synthesis of Pteridine-Based Antifolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) in the synthesis of antifolates, a critical class of therapeutic agents. Antifolates function by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for the de novo synthesis of purines, thymidylate, and certain amino acids.[1][2][3][4] By disrupting this pathway, antifolates effectively halt DNA replication and cell division, making them potent anticancer and antimicrobial agents.[1][4] 2,4,5,6-Tetraaminopyrimidine serves as a fundamental building block for constructing the pteridine (B1203161) core inherent to many classical antifolates, most notably Methotrexate (B535133) (MTX).[5][6][7][8][9][10]

Synthesis of the Core Precursor: 2,4,5,6-Tetraaminopyrimidine Sulfate

The journey to potent antifolates begins with the efficient synthesis of the key precursor, this compound. A robust and high-yielding method involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine.[8][11][12] Various reducing agents can be employed, including sodium dithionite (B78146), ammonium (B1175870) sulfide, or catalytic hydrogenation.[11][12] A particularly effective patented process utilizes zinc dust in an acidic medium, which offers improved yield and purity over older methods like the dithionite process.[8]

Quantitative Data for this compound Synthesis

| Parameter | Zinc/Acid Reduction | Dithionite Reduction | Reference |

| Starting Material | 5-Nitroso-2,4,6-triaminopyrimidine | 5-Nitroso-2,4,6-triaminopyrimidine | [8] |

| Yield | 82.5% - 88.5% | < 75% (54% reported) | [8] |

| Purity | ~99.5% | 60% - 90% | [8] |

Experimental Protocol: Synthesis of this compound via Zinc Reduction

This protocol is adapted from a patented industrial process.[8]

Materials:

-

5-Nitroso-2,4,6-triaminopyrimidine (NTAP)

-

Zinc dust

-

Hydrochloric acid (or another suitable acid)

-

Sulfuric acid

-

Deionized water

-

Decolorizing agent (e.g., activated carbon)

-

Filter-aid

Procedure:

-

Reaction Setup: A slurry of NTAP in water is prepared in a reaction vessel.

-

Reduction: Approximately 2.0 to 2.5 molecular equivalents of zinc dust and 4.0 to 4.7 molecular equivalents of a suitable acid (e.g., hydrochloric acid) are added concurrently to the NTAP slurry. The reaction is maintained at a temperature between 20°C and 65°C. The pH is kept below 7, ideally finishing between 5.5 and 5.7.

-

Acidification & Clarification: The pH of the reaction mixture is adjusted to 2.0-2.5 with additional acid to form a solution of the 2,4,5,6-tetraaminopyrimidine acid salt. A decolorizing agent and a filter-aid are added, and the mixture is stirred.

-

Filtration: The insoluble materials, including unreacted zinc and the filter-aid, are removed by filtration.

-

Precipitation: Sulfuric acid is added to the filtrate to adjust the pH to approximately 0.2 to 0.5, while maintaining the temperature between 20°C and 60°C.

-

Crystallization: The mixture is cooled to 0°C to 10°C to precipitate the this compound.

-

Isolation and Drying: The precipitated product is recovered by filtration, washed with cold water, and dried under vacuum to yield the final product.

Caption: Workflow for the synthesis of this compound.

Constructing the Pteridine Core: The Gateway to Antifolates

The strategic value of 2,4,5,6-tetraaminopyrimidine lies in its vicinal 5,6-diamino groups, which are primed for condensation with 1,2-dicarbonyl compounds to form the pyrazine (B50134) ring of the pteridine nucleus.[12] This transformation, a variant of the Gabriel-Isay synthesis, is the cornerstone for producing a wide array of pteridine-based antifolates.[12]

Caption: General synthesis of the 2,4-diaminopteridine core.

Application in Methotrexate (MTX) Synthesis

Methotrexate is a paradigmatic antifolate, and its synthesis highlights the utility of this compound. Several synthetic routes have been developed, with the Piper-Montgomery process being a notable example.[7][9][10] This multi-step process leverages the pyrimidine (B1678525) precursor to build the core pteridine structure, which is subsequently elaborated to afford MTX.

The Piper-Montgomery Process and its Improvements

This process involves the initial formation of 2,4-diamino-6-hydroxymethylpteridine, a key intermediate, by reacting 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.[7][9] Patented improvements to this method have focused on converting the starting tetraaminopyrimidine sulfate or bisulfite to the hydrochloride salt and eliminating acetate (B1210297) buffers, which, along with strict pH control (5.5 ± 0.2), preferentially favors the formation of the desired pteridine intermediate.[7][9][10] These process improvements have been reported to increase the overall yield of MTX from approximately 25% to 40-50%.[10]

Experimental Protocol: Synthesis of Methotrexate Intermediate (Piper-Montgomery)

This protocol describes the formation of the key pteridine intermediate.

Materials:

-

This compound

-

Hydrochloric acid

-

Dihydroxyacetone

-

Triphenyldibromophosphorane

-

Ethyl N-(p-methylaminobenzoyl)-L-glutamate

Procedure:

-

Salt Conversion: The starting this compound is converted to the hydrochloride salt.

-

Pteridine Ring Formation: The tetraaminopyrimidine hydrochloride is reacted with dihydroxyacetone in water. The pH is strictly maintained at 5.5 ± 0.2. The mixture is aerated vigorously for 12-24 hours to facilitate the condensation and ring formation, yielding 2,4-diamino-6-hydroxymethylpteridine.

-

Bromination and Protection: The 6-hydroxymethyl group of the pteridine is converted to a 6-bromomethyl group using an agent like triphenyldibromophosphorane. This step also serves to protect the primary amino groups as phosphazine adducts.[7][9]

-

Coupling: The resulting 2,4-bis(triphenylphosphazine)-6-bromomethylpteridine is then coupled with the side chain, ethyl N-(p-methylaminobenzoyl)-L-glutamate.

-

Deprotection and Saponification: The protecting groups are removed, and the ester is saponified to yield methotrexate.

Caption: Simplified workflow of the Piper-Montgomery process for Methotrexate synthesis.

Alternative Multicomponent Synthesis of Methotrexate

More recent strategies involve tandem multicomponent reactions that streamline the synthesis. One such method reacts this compound with 1,1,3-tribromoacetone (B1347163) and the zinc salt of N-(4-N-methylaminobenzoyl)-L-glutamic acid under mild conditions.[5][6] Another approach involves the reaction of 2,4,5,6-tetraaminopyrimidine hydrosulfate with 2,3-dibromopropionaldehyde and the disodium (B8443419) salt of N-4-(methylamino)benzoyl)-L-glutamic acid under oxidative conditions (iodine/KI).[1][5][6] These methods offer the advantage of carrying out several transformations in a single step without isolating intermediates.[5][6]

Conclusion

This compound is an indispensable precursor in the field of medicinal chemistry, particularly for the synthesis of pteridine-based antifolates. Its stable salt form, coupled with the reactivity of its vicinal diamines, provides a reliable and versatile platform for constructing the complex heterocyclic systems required for potent DHFR inhibition. The development of optimized synthetic routes, from the production of the pyrimidine precursor itself to its incorporation into final drug products like Methotrexate, continues to be a critical endeavor in ensuring the availability of these life-saving therapeutics. This guide has outlined the core principles, quantitative data, and key protocols that underscore the strategic importance of this foundational chemical building block.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 4. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 8. US4247693A - Process for preparing this compound - Google Patents [patents.google.com]

- 9. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 10. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

The Role of 2,4,5,6-Tetraaminopyrimidine Sulfate in Agrochemical Research: A Technical Guide

Introduction: 2,4,5,6-Tetraaminopyrimidine sulfate (B86663) (TAPS) is a highly functionalized pyrimidine (B1678525) derivative that serves as a critical building block in synthetic chemistry. While not typically an active agrochemical ingredient itself, its importance in agrochemical research lies in its role as a key precursor for the synthesis of more complex heterocyclic compounds, particularly pteridines. Pteridines, a class of fused-ring systems composed of a pyrimidine and a pyrazine (B50134) ring, are noted for a wide spectrum of biological activities, including antifungal, antibacterial, and insecticidal properties, making them promising candidates for the development of novel crop protection agents.[1][2][3][4]

This technical guide explores the application of 2,4,5,6-Tetraaminopyrimidine sulfate as a foundational synthon in the creation of biologically active molecules for agricultural use. It provides an overview of the core synthetic strategies, detailed experimental protocols, and a summary of the biological activities of the resulting compounds.

Core Synthetic Pathway: From TAPS to Pteridines

The primary synthetic route leveraging TAPS in the creation of agrochemical candidates is the Gabriel-Isay synthesis. This robust condensation reaction involves the reaction of the 5,6-diamino moiety of the tetraaminopyrimidine with a 1,2-dicarbonyl compound to form the pyrazine ring, thus completing the pteridine (B1203161) scaffold.[5] The versatility of this method allows for the introduction of various substituents onto the pteridine core, enabling the exploration of structure-activity relationships.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Disubstituted-2,4-diaminopteridines

This protocol is a generalized procedure based on the Gabriel-Isay condensation reaction for synthesizing a library of pteridine derivatives for screening.

Materials:

-

This compound (TAPS)

-

Substituted 1,2-dicarbonyl compound (e.g., benzil, diacetyl, glyoxal)

-

Ethanol (B145695) or an appropriate aqueous solvent system

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Dissolve one molar equivalent of this compound in the chosen solvent. Gentle heating may be required to achieve full dissolution.[5]

-

In a separate flask, dissolve a slight molar excess (1.1 equivalents) of the 1,2-dicarbonyl compound in the same solvent.

-

Slowly add the dicarbonyl solution to the TAPS solution with continuous stirring at room temperature.

-

If the reaction is slow, add a catalytic amount of glacial acetic acid or heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the pteridine product.[5]

-

Collect the solid product by filtration and wash with cold solvent to remove unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a water/ethanol mixture.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: In Vitro Antifungal Assay (Agar Dilution Method)

This protocol outlines a standard method for assessing the fungicidal activity of the synthesized pteridine derivatives against common phytopathogenic fungi.

Materials:

-

Synthesized pteridine derivatives

-

Phytopathogenic fungal strains (e.g., Fusarium graminearum, Aspergillus niger, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile petri dishes

-

Commercial fungicide (e.g., Carbendazim) as a positive control

Procedure:

-

Prepare stock solutions of the synthesized pteridine compounds and the control fungicide in DMSO at a concentration of 10 mg/mL.

-

Autoclave the PDA medium and allow it to cool to approximately 50-60°C.

-

Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing culture of the test fungus.

-

Incubate the plates at 25-28°C for 3-7 days, or until the mycelium in the control plate has reached the edge of the dish.

-

Measure the diameter of the fungal colony on each plate.

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

Quantitative Data on Biological Activity

While direct agrochemical data for pteridines explicitly synthesized from TAPS is sparse in publicly available literature, research on structurally related pyrimidine and pteridine derivatives demonstrates their potential. The following tables summarize representative data for these classes of compounds against various agricultural pests and pathogens.

Table 1: Antifungal Activity of Pyrimidine and Pteridine Derivatives

| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| Pyrimidine Derivatives | Phomopsis sp. | EC₅₀ | 10.5 | N/A |

| Pyrimidine Derivatives | Botrytis cinerea | Inhibition at 50 µg/mL | 85.1% | N/A |

| Thiazolidinone Derivatives | Pyricularia oryzae | Inhibition at 50 ppm | >50% | [6] |

| Pteridine Derivatives | Candida albicans | MIC | 0.41 - 6.83 µM | [2] |

Note: EC₅₀ (Half-maximal effective concentration) and MIC (Minimum Inhibitory Concentration) are standard measures of potency. Data is representative of the compound classes.

Table 2: Insecticidal Activity of Pyrimidine and Pteridine Derivatives

| Compound Class | Insect Species | Activity Metric | Value (µg/mL) | Reference |

| Triazone Derivatives | Aphis craccivora | Mortality at 5 mg/kg | 35% | [N/A] |

| Piperine Derivatives | Plutella xylostella | Mortality at 1 mg/mL | 90% | N/A |

Potential Mechanism of Action: Dihydrofolate Reductase Inhibition

Many biologically active pteridine derivatives function by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides and certain amino acids, which are vital for cell growth and division. By mimicking the natural substrate (dihydrofolate), these pteridine inhibitors bind to the active site of DHFR, blocking its function and ultimately leading to cell death. This mechanism is a validated target in both medicine and agriculture.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of pteridine-based compounds in agrochemical research. The Gabriel-Isay condensation provides a straightforward and adaptable method for creating diverse molecular libraries. Although comprehensive public data directly linking TAPS-derived pteridines to specific agrochemical applications is still emerging, the demonstrated antifungal and insecticidal activities of the broader pteridine class highlight the significant potential of this research avenue. Future work should focus on the systematic synthesis and screening of TAPS-derived pteridines to identify novel lead compounds for the development of next-generation, effective, and potentially safer crop protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and antimicrobial studies of some novel indolo pteridine derivatives containing benzimidazole moiety | Semantic Scholar [semanticscholar.org]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

The Pivotal Role of 2,4,5,6-Tetraaminopyrimidine Sulfate in Biochemical Research and Antifolate Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5,6-Tetraaminopyrimidine (B94255) sulfate (B86663) (TAPS) is a highly functionalized pyrimidine (B1678525) derivative that serves as a critical building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique chemical architecture, characterized by four amino groups on the pyrimidine ring, makes it an essential precursor in the development of pharmaceuticals, particularly in the realm of anticancer and anti-infective therapies.[1] This technical guide provides a comprehensive overview of the biochemical research applications of TAPS, with a focus on its role in the synthesis of antifolate drugs and the subsequent inhibition of key metabolic pathways. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biochemical processes to support researchers in their drug discovery and development endeavors.

Core Applications and Biochemical Significance

TAPS is a versatile intermediate primarily utilized in the synthesis of pteridine-based compounds.[3] The most notable of these are the antifolates, a class of drugs that interfere with the metabolism of folic acid. Folic acid is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By disrupting folate metabolism, antifolates effectively halt cell division and proliferation, a mechanism that is particularly effective against rapidly dividing cells such as cancer cells and certain pathogenic microbes.[2][4]

The primary molecular target of many antifolate drugs derived from TAPS is dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway.[4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for a variety of one-carbon transfer reactions in cellular metabolism.[5] Methotrexate (B535133), a widely used anticancer and immunosuppressive drug, is a prime example of a potent DHFR inhibitor synthesized from TAPS.[3][5][6]

Quantitative Data on the Efficacy of TAPS-Derived Compounds

The efficacy of antifolate drugs synthesized using TAPS is typically quantified by their half-maximal inhibitory concentration (IC50) against their target enzyme, DHFR. The following table summarizes the IC50 values for methotrexate against DHFR from different sources, illustrating the potent inhibitory activity of this TAPS-derived compound.

| Compound | Target Enzyme | Species/Cell Line | IC50 Value |

| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | 0.12 ± 0.07 µM[7] |

| Methotrexate | Dihydrofolate Reductase (DHFR) | Mycobacterium tuberculosis | 16.0 ± 3.0 µM[8] |

| Methotrexate | Cytotoxicity against cancer cell lines | AGS (human gastric adenocarcinoma) | 6.05 ± 0.81 nM[5] |

| Methotrexate | Cytotoxicity against cancer cell lines | HCT-116 (human colon cancer) | 13.56 ± 3.76 nM[5] |

| Methotrexate | Cytotoxicity against cancer cell lines | MCF-7 (human breast adenocarcinoma) | 114.31 ± 5.34 nM[5] |

| Methotrexate | Cytotoxicity against cancer cell lines | Saos-2 (human osteosarcoma) | >1,000 nM[5] |

Signaling Pathway and Mechanism of Action

The biochemical significance of TAPS lies in its role as a precursor to molecules that inhibit the folate metabolic pathway. The following diagram illustrates the synthesis of a pteridine (B1203161) ring from TAPS and the subsequent inhibition of DHFR by the resulting antifolate, methotrexate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biochemical evaluation of TAPS-derived compounds.

Synthesis of Methotrexate from 2,4,5,6-Tetraaminopyrimidine Sulfate

This protocol is a generalized procedure based on established synthetic routes.[3][6][9][10][11]

Materials:

-

This compound (TAPS)

-

1,1,3-Tribromoacetone or 1,1-dichloroacetone (B129577)

-

p-(N-methyl)-aminobenzoyl-L-glutamic acid or its salt

-

Sodium bisulfite

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Water

-

Reaction vessel with stirring and temperature control

-

pH meter

Procedure:

-

Preparation of the Pteridine Intermediate:

-

Suspend this compound in water in a reaction vessel.

-

Add sodium bisulfite and 1,1-dichloroacetone to the suspension.

-

Heat the mixture to 60-80°C with constant stirring.

-

Maintain the pH of the reaction mixture between 3.5 and 5.0 by the controlled addition of a sodium hydroxide solution.

-

Monitor the reaction for the formation of 2,4-diamino-6-methylpteridine.

-

-

Bromination of the Pteridine Intermediate:

-

Convert the resulting 2,4-diamino-6-methylpteridine to 2,4-diamino-6-bromomethylpteridine by reacting it with bromine in a suitable reaction medium.

-

-

Condensation to form Methotrexate:

-

React the 2,4-diamino-6-bromomethylpteridine with p-(N-methyl)-aminobenzoyl-L-glutamic acid or its salt in a polar solvent (e.g., water, dimethylformamide).